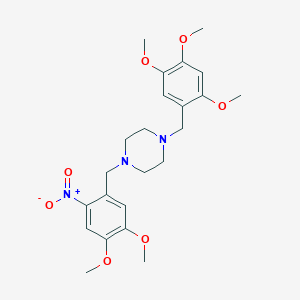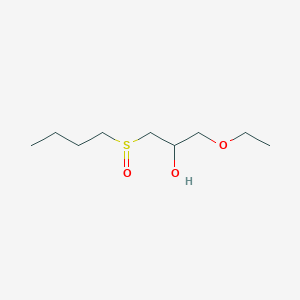![molecular formula C12H15ClN2O4S B5121988 2-[2-chloro-4-(1-pyrrolidinylsulfonyl)phenoxy]acetamide](/img/structure/B5121988.png)
2-[2-chloro-4-(1-pyrrolidinylsulfonyl)phenoxy]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[2-chloro-4-(1-pyrrolidinylsulfonyl)phenoxy]acetamide, also known as CP-690,550, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It belongs to a class of drugs known as Janus kinase inhibitors, which are being investigated for their ability to modulate the immune system and treat a range of autoimmune and inflammatory diseases.
作用机制
2-[2-chloro-4-(1-pyrrolidinylsulfonyl)phenoxy]acetamide works by inhibiting the activity of Janus kinases, which are enzymes that play a critical role in the signaling pathways that regulate immune cell function. By blocking the activity of these enzymes, 2-[2-chloro-4-(1-pyrrolidinylsulfonyl)phenoxy]acetamide can reduce the production of pro-inflammatory cytokines and other molecules that contribute to the development of autoimmune and inflammatory diseases.
Biochemical and Physiological Effects
2-[2-chloro-4-(1-pyrrolidinylsulfonyl)phenoxy]acetamide has been shown to have a number of biochemical and physiological effects. In preclinical studies, it has been shown to reduce inflammation and tissue damage in animal models of autoimmune diseases. In addition, it has been shown to modulate immune cell function and reduce the production of pro-inflammatory cytokines.
实验室实验的优点和局限性
One of the main advantages of 2-[2-chloro-4-(1-pyrrolidinylsulfonyl)phenoxy]acetamide is its specificity for Janus kinases, which makes it a potentially safer and more effective alternative to other immunosuppressive drugs. However, like all drugs, 2-[2-chloro-4-(1-pyrrolidinylsulfonyl)phenoxy]acetamide has limitations. It may have off-target effects that could lead to unwanted side effects, and its long-term safety and efficacy have not yet been fully established.
未来方向
There are many potential future directions for research on 2-[2-chloro-4-(1-pyrrolidinylsulfonyl)phenoxy]acetamide. One area of interest is the development of more selective Janus kinase inhibitors that could provide even greater therapeutic benefits with fewer side effects. In addition, researchers are investigating the use of 2-[2-chloro-4-(1-pyrrolidinylsulfonyl)phenoxy]acetamide in combination with other drugs to enhance its efficacy and reduce the risk of resistance. Finally, there is ongoing research into the role of Janus kinases in a range of diseases beyond autoimmune and inflammatory disorders, which could open up new avenues for the use of 2-[2-chloro-4-(1-pyrrolidinylsulfonyl)phenoxy]acetamide and related compounds.
合成方法
The synthesis of 2-[2-chloro-4-(1-pyrrolidinylsulfonyl)phenoxy]acetamide is a multistep process that involves the reaction of 2-chloro-4-nitrophenol with pyrrolidine and subsequent reduction of the resulting nitro compound to the corresponding amine. The amine is then reacted with chloroacetyl chloride to produce the final product.
科学研究应用
2-[2-chloro-4-(1-pyrrolidinylsulfonyl)phenoxy]acetamide has been the subject of numerous scientific studies, primarily in the field of immunology and inflammation. It has been investigated for its potential to treat a range of autoimmune diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease. In addition, 2-[2-chloro-4-(1-pyrrolidinylsulfonyl)phenoxy]acetamide has shown promise in the treatment of transplant rejection and graft-versus-host disease.
属性
IUPAC Name |
2-(2-chloro-4-pyrrolidin-1-ylsulfonylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O4S/c13-10-7-9(3-4-11(10)19-8-12(14)16)20(17,18)15-5-1-2-6-15/h3-4,7H,1-2,5-6,8H2,(H2,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RULQWFNXWJJIOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC(=C(C=C2)OCC(=O)N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Chloro-4-pyrrolidin-1-ylsulfonylphenoxy)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-(4-bromophenyl)-1-[(5-methyl-2-thienyl)methyl]-4-piperidinol](/img/structure/B5121913.png)
![2-{[2-(1-benzofuran-2-yl)-2-oxoethyl]thio}-3,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5121915.png)
![3-(2,4-dichlorophenyl)-5-(3-methylphenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B5121918.png)

![2-(1H-indol-3-yl)-N-[(4-methoxy-1-naphthyl)methyl]ethanamine](/img/structure/B5121931.png)
![6-{4-[(1-methyl-1H-imidazol-2-yl)methyl]-1-piperazinyl}-N-(2-thienylmethyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B5121933.png)
![2-chloro-6-methoxy-4-{[3-(3-methylphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl methanesulfonate](/img/structure/B5121939.png)
![4-[3-acetyl-2-(2,4-dimethoxyphenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]butanoic acid](/img/structure/B5121949.png)

![1-[4-(2-bromophenoxy)butyl]-4-methylpiperidine](/img/structure/B5121958.png)
![propyl 4-[(2-thienylacetyl)amino]benzoate](/img/structure/B5121965.png)

![N-[4-(anilinocarbonyl)phenyl]-2-[(2,4,6-trinitrophenyl)amino]benzamide](/img/structure/B5121994.png)